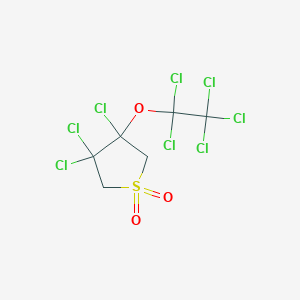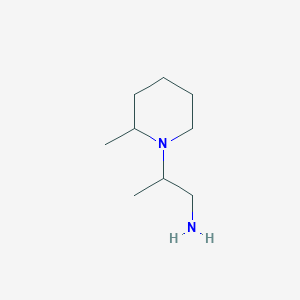![molecular formula C58H78N14O14 B12115710 2-[[5-amino-2-[[2-[[2-[[5-amino-2-[[2-[[2-[[2-(2,6-diaminohexanoylamino)-3-hydroxybutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoic acid](/img/structure/B12115710.png)
2-[[5-amino-2-[[2-[[2-[[5-amino-2-[[2-[[2-[[2-(2,6-diaminohexanoylamino)-3-hydroxybutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-[[5-amino-2-[[2-[[2-[[5-amino-2-[[2-[[2-[[2-(2,6-diaminohexanoylamino)-3-hydroxybutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoic acid” is a complex organic molecule with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reaction conditions. Typically, the synthesis starts with the preparation of intermediate compounds, which are then coupled together through peptide bond formation. The reaction conditions often include the use of protecting groups to prevent unwanted reactions and the use of coupling reagents to facilitate bond formation.
Industrial Production Methods
Industrial production of such complex compounds often involves automated peptide synthesizers, which can handle the repetitive nature of peptide bond formation. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and solvent choice.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., Br2) and nitrating agents (e.g., HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino groups would yield nitro derivatives, while reduction of the carbonyl groups would yield alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biology, this compound can be used to study protein interactions and enzyme activity. Its structure mimics that of natural peptides, making it useful in biochemical assays.
Medicine
In medicine, this compound can be explored for its potential therapeutic properties. Its structure suggests that it could interact with various biological targets, making it a candidate for drug development.
Industry
In industry, this compound can be used in the development of new materials with specific properties. Its complex structure allows for the design of materials with tailored functionalities.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The multiple functional groups allow it to bind to various enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Peptides: Short chains of amino acids with similar structures.
Proteins: Larger molecules with more complex structures.
Synthetic Polymers: Man-made compounds with repeating units.
Uniqueness
This compound is unique due to its specific sequence of amino acids and functional groups. Its structure allows for specific interactions with biological targets, making it distinct from other similar compounds.
Properties
IUPAC Name |
2-[[5-amino-2-[[2-[[2-[[5-amino-2-[[2-[[2-[[2-(2,6-diaminohexanoylamino)-3-hydroxybutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H78N14O14/c1-30(2)49(58(85)86)71-54(81)42(20-22-47(62)76)67-56(83)45(26-34-28-64-40-14-7-5-11-37(34)40)69-55(82)43(24-32-15-17-35(74)18-16-32)68-53(80)41(19-21-46(61)75)66-48(77)29-65-52(79)44(25-33-27-63-39-13-6-4-10-36(33)39)70-57(84)50(31(3)73)72-51(78)38(60)12-8-9-23-59/h4-7,10-11,13-18,27-28,30-31,38,41-45,49-50,63-64,73-74H,8-9,12,19-26,29,59-60H2,1-3H3,(H2,61,75)(H2,62,76)(H,65,79)(H,66,77)(H,67,83)(H,68,80)(H,69,82)(H,70,84)(H,71,81)(H,72,78)(H,85,86) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYARWZFGXHSQNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(C(C)O)NC(=O)C(CCCCN)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H78N14O14 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1195.3 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-[(4-Chloro-3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B12115629.png)
![6-chloro-2-[(4-methylpiperazin-1-yl)carbonyl]-4H-chromen-4-one](/img/structure/B12115631.png)

![Propanamide, 2,2-dimethyl-N-[6-methyl-3-(methylthio)-2-pyridinyl]-](/img/structure/B12115650.png)
![4-Methyl-5-(2-methylpropyl)indolo[2,3-b]quinoxaline](/img/structure/B12115652.png)
![(2-[4-(Phenylsulfonyl)piperazin-1-YL]ethyl)amine](/img/structure/B12115653.png)
![Butanoic acid, 4-[(2-fluorobenzoyl)amino]-](/img/structure/B12115659.png)



![2-(Bromomethyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B12115694.png)
![cyclo[DL-Asp-DL-Pro-DL-xiIle-DL-Leu-DL-Trp]](/img/structure/B12115700.png)
![2-[[2-[[2-[[2-[[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B12115707.png)

